3-Methyl-3-penten-2-one
Overview
Description
3-Methyl-3-penten-2-one is an unsaturated aliphatic ketone. It is an isomer of mesityl oxide and isomesityl oxide. This compound is a precursor of 3-methyl-2-pentanone (methyl sec-butyl ketone) and is obtained by acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . It is used as an intermediate in organic chemistry syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-penten-2-one involves an aldol condensation reaction between acetaldehyde and methyl ethyl ketone using an acid catalyst . The reaction is typically conducted in a semi-batch or batch mode in a stirred tank reactor. The reaction medium needs to be stirred vigorously to overcome the mass transfer limitations between organic reactants and aqueous acid phases to maximize the product yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound generally uses mineral acid catalysts such as sulfuric acid to drive the reaction . Recent advancements have introduced continuous technologies based on a fixed bed reactor and reactive distillation column, combined with using heterogeneous catalysts to intensify the synthesis . This method significantly improves the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-penten-2-one undergoes various types of reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized products.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted ketones and related compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methyl-3-penten-2-one involves its reactivity as an unsaturated ketone. It can participate in various chemical reactions due to the presence of the carbonyl group and the double bond. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as aldol condensation, oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Mesityl oxide: An isomer of 3-methyl-3-penten-2-one with similar chemical properties.
Isomesityl oxide: Another isomer with similar reactivity.
3-Methyl-2-pentanone: A related compound formed from this compound.
Uniqueness
This compound is unique due to its specific structure and reactivity as an unsaturated aliphatic ketone. Its ability to act as a precursor for various synthetic ketone fragrances and its role in organic chemistry syntheses highlight its importance .
Properties
IUPAC Name |
(E)-3-methylpent-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-5(2)6(3)7/h4H,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMCMCQRTZKGDX-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045928 | |
Record name | (E)-3-Methyl-3-penten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567-73-3, 565-62-8 | |
Record name | 3-Methyl-3-penten-2-one, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001567733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Penten-2-one, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-3-Methyl-3-penten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpent-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-3-PENTEN-2-ONE, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBR4O01DB2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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